molecular formula C21H32O2 B10820302 Eicosapentaenoic acid methyl ester-d5

Eicosapentaenoic acid methyl ester-d5

Cat. No.: B10820302
M. Wt: 321.5 g/mol
InChI Key: QWDCYFDDFPWISL-JDGWORTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eicosapentaenoic Acid-d5 Methyl Ester is a deuterated form of Eicosapentaenoic Acid Methyl Ester. It is an isotopically labeled compound used primarily as an internal standard in mass spectrometry for the quantification of Eicosapentaenoic Acid Methyl Ester. This compound is a derivative of Eicosapentaenoic Acid, an omega-3 fatty acid found in fish oils and microalgae .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eicosapentaenoic Acid-d5 Methyl Ester involves the deuteration of Eicosapentaenoic Acid Methyl Ester. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Eicosapentaenoic Acid-d5 Methyl Ester follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic Acid-d5 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Eicosapentaenoic Acid-d5 Methyl Ester involves its role as a stable isotope-labeled compound. It acts as an internal standard, allowing for accurate quantification of Eicosapentaenoic Acid Methyl Ester in analytical studies. The deuterium atoms in the compound provide a distinct mass difference, enabling precise detection and measurement using mass spectrometry .

Comparison with Similar Compounds

Uniqueness: Eicosapentaenoic Acid-d5 Methyl Ester is unique due to its specific deuteration pattern and its role in the quantification of Eicosapentaenoic Acid Methyl Ester. Its high purity and stability make it an ideal internal standard for mass spectrometry applications .

Properties

Molecular Formula

C21H32O2

Molecular Weight

321.5 g/mol

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/i1D3,3D2

InChI Key

QWDCYFDDFPWISL-JDGWORTASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.